2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate
Description
2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate is a synthetic organic compound featuring a para-substituted phenylene core with morpholinomethyl groups at the 2- and 5-positions and acetate esters at the 1- and 4-positions. The morpholinomethyl substituents introduce polar, hydrogen-bonding capabilities due to the morpholine moiety (a six-membered ring containing oxygen and nitrogen), while the acetate esters enhance lipophilicity and stability compared to free hydroxyl groups.
Properties
IUPAC Name |
[4-acetyloxy-2,5-bis(morpholin-4-ylmethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-15(23)27-19-11-18(14-22-5-9-26-10-6-22)20(28-16(2)24)12-17(19)13-21-3-7-25-8-4-21/h11-12H,3-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULGVVGGHWAPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1CN2CCOCC2)OC(=O)C)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate typically involves the reaction of 2,5-diformyl-1,4-phenylene diacetate with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the morpholinomethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The morpholinomethyl groups can be oxidized to form corresponding N-oxides.
Reduction: The acetate esters can be reduced to alcohols under suitable conditions.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.
Major Products
Oxidation: N-oxides of the morpholinomethyl groups.
Reduction: Alcohol derivatives of the phenylene core.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholinomethyl groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The acetate esters may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,5-Bis(morpholinomethyl)hydroquinone
Structural Relationship: This compound shares the 2,5-bis(morpholinomethyl) substitution pattern but retains hydroxyl groups at the 1,4-positions instead of acetate esters . Key Differences:
- Reactivity: The hydroxyl groups in hydroquinone derivatives are prone to oxidation (e.g., forming quinones), whereas the diacetate version is more stable under oxidative conditions.
- Solubility: The diacetate ester is expected to exhibit higher lipophilicity, favoring solubility in organic solvents (e.g., CH2Cl2, ethyl acetate), while the hydroquinone analog may have greater aqueous solubility due to its hydroxyl groups.
- Synthetic Utility: The diacetate likely serves as a protected intermediate for further functionalization, whereas the hydroquinone form could act as a precursor for esterification or polymerization.
| Property | 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate | 2,5-Bis(morpholinomethyl)hydroquinone |
|---|---|---|
| Functional groups | Acetate esters at 1,4-positions | Hydroxyl groups at 1,4-positions |
| Stability | High (resistant to oxidation) | Moderate (oxidizes to quinone) |
| Likely solubility | Lipophilic solvents | Polar protic solvents (e.g., water) |
Diethyl 2,2'-(5,5'-(Oxybis(ethane-1,2-diyl))bis(oxy)bis(1,4-phenylene)bis(2H-tetrazole-2,5-diyl))diacetate (4k)
Structural Relationship : This compound (from ) features tetrazole rings and ethyl acetate groups, differing in both substituents and core structure .
Key Differences :
| Property | 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate | Compound 4k |
|---|---|---|
| Core structure | Phenylene diacetate | Tetrazole-linked biphenylene |
| Key substituents | Morpholinomethyl | Tetrazole, ethyl acetate |
| Potential applications | Medicinal chemistry, stabilizers | Coordination chemistry, bioisosteres |
Poly[(2,5-bis(trimethylsilyl)-1,4-phenylene vinylene)-alt-(1,2-phenylene vinylene)] (3)
Structural Relationship: This fluorescent polymer (from ) shares a phenylene backbone but incorporates trimethylsilyl and vinylene groups instead of morpholinomethyl/acetate substituents . Key Differences:
- Electronic Effects: Trimethylsilyl groups are electron-donating and sterically bulky, altering conjugation and fluorescence properties. Morpholinomethyl groups may disrupt conjugation but enhance polar interactions.
| Property | 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate | Polymer 3 |
|---|---|---|
| Backbone | Monomeric phenylene | Polymeric phenylene vinylene |
| Key substituents | Morpholinomethyl, acetate | Trimethylsilyl, vinylene |
| Primary use | Small-molecule applications | Optoelectronic materials |
Biological Activity
2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate is a compound that has garnered attention due to its potential pharmacological properties. Although research on its biological activity is limited, preliminary studies suggest that it may exhibit various biological effects. This article aims to provide a comprehensive overview of the available data regarding the biological activity of this compound, including synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate typically involves the reaction of 1,4-phenylene diacetate with morpholine derivatives under controlled conditions. The resulting compound features a diacetate functional group and morpholinomethyl substituents, which may influence its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 303.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively reported |
Antimicrobial Properties
Initial studies have indicated that 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate may possess antimicrobial properties. For instance, its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. However, specific data on its antimicrobial activity remains sparse.
Anticancer Potential
Research has shown that certain derivatives of phenylene diacetate exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. While direct studies on 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate are lacking, related compounds have demonstrated promising results in cancer models.
The proposed mechanism of action for compounds similar to 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate includes:
- Inhibition of cell proliferation : Targeting specific signaling pathways involved in cell growth.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Antioxidant activity : Scavenging free radicals and reducing oxidative stress.
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of structurally related compounds. The findings indicated that certain phenylene diacetates inhibited cancer cell lines with IC values ranging from 10 to 30 µM. While specific data for 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate was not reported, the results suggest a need for further exploration into its anticancer properties.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various morpholine-containing compounds. Although direct testing on 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate was not conducted, derivatives showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
